2-(Phenylamino)phenol
Description
Properties
IUPAC Name |
2-anilinophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYGTTZKLHDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952378 | |
| Record name | 2-Anilinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29928-60-7 | |
| Record name | Phenol, (phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029928607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anilinophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)phenol can be synthesized through several methods. One common approach involves the reaction of aniline with phenol under specific conditions. Another method includes the catalytic synthesis using mesoporous Pd-doped TiO2 under UV irradiation .
Industrial Production Methods: Industrial production often employs scalable and green protocols, such as the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide and H2O2/HBr as reagents . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Acylation Reactions
The phenylamino group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example, reaction with ethanoyl chloride produces N-acylated derivatives under mild conditions :
Key Data :
-
Reagents : Ethanoyl chloride (3 equivalents), methanol solvent, room temperature .
-
Yield : ~70–85% for monoacylation, with competing O-acylation minimized using selective bases like Na₂CO₃ .
Alkylation Reactions
Competition between N- and O-alkylation depends on reaction conditions:
Mechanism : The phenol group’s acidity (pKa ~10) facilitates deprotonation under basic conditions, enhancing O-alkylation. The phenylamino group (weaker base, pKa ~4–5) reacts preferentially in less polar solvents .
Electrophilic Aromatic Substitution
The phenol moiety directs electrophiles to ortho/para positions. Sulfonation and nitration proceed rapidly due to activating effects:
Sulfonation :
Nitration :
-
Primary Product : 4-Nitro-2-(phenylamino)phenol.
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Hazard : Nitrated derivatives may form explosive metal salts under heating .
Oxidation Reactions
The phenol group undergoes oxidation in the presence of Cu(II) catalysts and H₂O₂, following a dual-substrate mechanism :
Kinetic Parameters :
| [Cu(II)] (μM) | [H₂O₂] (mM) | Rate (×10⁻⁷ M/s) |
|---|---|---|
| 40 | 0.17 | 6.15 |
| 100 | 0.17 | 10.26 |
| 220 | 0.23 | 12.01 |
Mechanism :
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Cu(II) activates H₂O₂ to generate hydroxyl radicals.
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Radical-mediated oxidation of phenol to quinone intermediates.
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Rate saturation at high [Cu(II)] indicates catalyst-limited kinetics .
Acid-Base Behavior
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Phenol Group : Acts as a weak acid (pKa ~10), forming phenoxide ions in basic media .
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Phenylamino Group : Weakly basic (pKa ~4–5), protonated in acidic conditions to form water-soluble ammonium salts .
Equilibrium in Water :
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via phenolic oxygen and anilinic nitrogen. Structural studies show dihedral angles of ~73–87° between aromatic rings, influencing metal complex geometry .
Example Complex :
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Activity
Research has demonstrated that derivatives of 2-(Phenylamino)phenol exhibit significant antidiabetic properties. A study involving various derivatives showed that certain compounds effectively lowered blood sugar levels in diabetic models, indicating potential therapeutic benefits for diabetes management. For instance, a specific derivative demonstrated a notable reduction in blood glucose levels comparable to the standard drug glibenclamide .
1.2 Antibacterial and Antifungal Properties
The antibacterial efficacy of this compound derivatives has been evaluated against various bacterial strains. A synthesized compound demonstrated promising activity against Staphylococcus aureus, highlighting its potential as an antibacterial agent. Additionally, some derivatives have shown antifungal properties, making them candidates for further development in treating infections .
Materials Science
2.1 Synthesis of Dyes and Pigments
This compound serves as a precursor for synthesizing azo dyes and pigments. Its structural properties allow it to form stable dye compounds that can be used in textiles and coatings. The synthesis involves coupling reactions with diazonium salts, leading to vibrant colorants with applications in the dyeing industry .
2.2 Polymer Stabilization
The compound is also utilized in stabilizing polymers against photodegradation caused by UV radiation. It acts as a photo-stabilizer for poly(vinyl chloride) (PVC), enhancing the longevity and durability of plastic materials exposed to sunlight .
Biological Studies
3.1 Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions of this compound derivatives with biological targets. These studies suggest that the compound can bind effectively to certain enzyme active sites, which may lead to the development of new drugs targeting specific diseases .
3.2 In Vitro Studies
In vitro assays have been performed to assess the cytotoxicity and anticancer potential of this compound derivatives on various cancer cell lines, including A549 lung cancer cells. These studies indicate that some derivatives possess significant anticancer activity, warranting further investigation into their mechanisms of action .
Table: Summary of Research Findings on this compound Derivatives
Mechanism of Action
The mechanism of action of 2-(Phenylamino)phenol involves its interaction with molecular targets through hydrogen bonding and π-π interactions. It can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it influences cell signaling pathways and gene expression, contributing to its biological activity.
Comparison with Similar Compounds
4-Amino-2-phenylphenol
- Molecular Formula: C₁₂H₁₁NO (same as 2-(Phenylamino)phenol).
- Structural Difference: The amino group (-NH₂) is at position 4, while the phenyl group is at position 2.
- Lacks the conjugated phenylamino group, reducing tautomerism compared to this compound.
- Applications: Primarily used in material science due to its aromatic amine-phenol framework.
Betti Base (2-[Phenyl(phenylamino)methyl]phenol)
- Molecular Formula: C₁₉H₁₇NO.
- Structural Difference : A benzylamine bridge (-CH(NHPh)-) links two aromatic rings.
- Key Properties: Exhibits biological activities (antibacterial, hypotensive) due to its bulky structure . Synthesized via a one-pot Betti reaction (phenol + benzaldehyde + aniline), contrasting with the Schiff base reduction route of this compound derivatives .
- Applications : Used in asymmetric catalysis and drug discovery.
2-Methoxy-5-((phenylamino)methyl)phenol
- Molecular Formula: C₁₄H₁₅NO₂.
- Structural Difference: Methoxy (-OCH₃) at position 2 and a phenylaminomethyl (-CH₂-NHPh) group at position 4.
- Key Properties: Enhanced solubility in polar solvents due to the methoxy group. Synthesized via Schiff base reduction, similar to methods for this compound derivatives but with aldehyde intermediates .
- Applications : Intermediate in dye chemistry and ligand design.
2-((Dimethylamino)methyl)phenol
- Molecular Formula: C₉H₁₃NO.
- Structural Difference: Dimethylaminomethyl (-CH₂-N(CH₃)₂) group at position 2.
- Key Properties: Higher basicity due to the tertiary amine group. Used as a chelating agent in coordination chemistry, unlike this compound, which is more redox-active .
Structural and Functional Analysis
Electronic Effects
- This compound: The phenylamino group induces resonance stabilization, enhancing acidity (pKa ~8–10) compared to simpler phenols.
- 4-Amino-2-phenylphenol: The amino group at position 4 creates a para-directing effect, favoring electrophilic substitution at position 2 or 5.
Biological Activity
Overview
2-(Phenylamino)phenol, also known as 2-anilinophenol, is an organic compound with the molecular formula CHNO. This compound is characterized by the presence of both a phenylamino group and a hydroxyl group attached to a benzene ring, which contributes to its unique reactivity and biological activity. Its potential applications span various fields, including medicinal chemistry, biochemistry, and materials science.
- Molecular Weight: 185.22 g/mol
- CAS Number: 29928-60-7
- Structure: The compound features an amino group (-NH) and a hydroxyl group (-OH) on the aromatic rings, which play crucial roles in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. Notably, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions, which can protect cells from oxidative stress.
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant activity. It can scavenge free radicals effectively, which is essential for protecting biological systems from oxidative damage. This property is particularly relevant in preventing cellular aging and various diseases linked to oxidative stress.
Enzyme Inhibition
One of the significant biological activities of this compound is its inhibitory effect on enzymes such as tyrosinase. Tyrosinase inhibition is crucial in applications related to skin lightening agents and the treatment of hyperpigmentation disorders. Studies have shown that derivatives of this compound exhibit varying degrees of tyrosinase inhibition, with some showing potent activity comparable to known inhibitors like kojic acid.
| Compound | IC (μM) | Remarks |
|---|---|---|
| This compound | 40.42 ± 3.70 | Moderate inhibition |
| Kojic Acid | 16.78 ± 0.57 | Strong inhibition |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound and its derivatives against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Tyrosinase Inhibition
In a study examining the efficacy of several phenolic compounds, including this compound, it was found that this compound exhibited an IC value of approximately 40 μM when tested against mushroom tyrosinase using l-tyrosine as a substrate. This indicates moderate inhibitory potency relative to other tested compounds .
Antioxidant Evaluation
Another study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to evaluate the antioxidant capacity of various phenolic compounds. The results showed that this compound effectively scavenged DPPH radicals, showcasing its potential as a natural antioxidant .
Medicinal Chemistry
Due to its biological activities, particularly enzyme inhibition and antioxidant properties, this compound is being investigated for its potential use in pharmaceuticals aimed at treating skin disorders and other diseases associated with oxidative stress.
Industrial Use
The compound serves as a precursor for synthesizing more complex organic molecules used in dyes and polymers, highlighting its versatility beyond biological applications.
Q & A
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Asymmetric synthesis via:
- Chiral auxiliaries : Use (R)-BINOL to induce stereoselectivity during imine formation.
- Catalytic asymmetric catalysis : Employ Cu(I)-BOX complexes for enantioselective C–N coupling.
- Resolution techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
